Phenol, 2-[(ethylimino)methyl]-
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Overview
Description
Phenol, 2-[(ethylimino)methyl]- is an organic compound with the molecular formula C9H11NO. It is a derivative of phenol, where the hydrogen atom in the ortho position is replaced by an ethylimino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2-[(ethylimino)methyl]- can be synthesized through a Schiff base reaction, where an aldehyde or ketone reacts with a primary amine. In this case, the reaction involves the condensation of 2-hydroxybenzaldehyde with ethylamine under acidic or basic conditions . The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[(ethylimino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Phenol, 2-[(ethylimino)methyl]-.
Scientific Research Applications
Phenol, 2-[(ethylimino)methyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of Phenol, 2-[(ethylimino)methyl]- involves its interaction with molecular targets and pathways:
Antibacterial Activity: The compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death.
Antioxidant Activity: It scavenges free radicals and chelates metal ions, protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound modulates inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Phenol, 2-[(ethylimino)methyl]- can be compared with other similar compounds, such as:
Phenol, 2-[(methylimino)methyl]-: This compound has a methyl group instead of an ethyl group, leading to different chemical properties and reactivity.
Phenol, 2-[(propylimino)methyl]-: The presence of a propyl group affects the compound’s solubility and interaction with other molecules.
Phenol, 2-[(butylimino)methyl]-:
Phenol, 2-[(ethylimino)methyl]- stands out due to its specific balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Properties
CAS No. |
443991-27-3 |
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Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-(ethyliminomethyl)phenol |
InChI |
InChI=1S/C9H11NO/c1-2-10-7-8-5-3-4-6-9(8)11/h3-7,11H,2H2,1H3 |
InChI Key |
SUCJTGMPGPJVNY-UHFFFAOYSA-N |
Canonical SMILES |
CCN=CC1=CC=CC=C1O |
Origin of Product |
United States |
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